2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid

Catalog No.
S3332532
CAS No.
186046-81-1
M.F
C39H35N5O8
M. Wt
701.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino...

CAS Number

186046-81-1

Product Name

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid

IUPAC Name

2-[[2-[4-(benzhydryloxycarbonylamino)-2-oxopyrimidin-1-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid

Molecular Formula

C39H35N5O8

Molecular Weight

701.7 g/mol

InChI

InChI=1S/C39H35N5O8/c45-34(23-44-21-19-33(41-37(44)48)42-39(50)52-36(26-11-3-1-4-12-26)27-13-5-2-6-14-27)43(24-35(46)47)22-20-40-38(49)51-25-32-30-17-9-7-15-28(30)29-16-8-10-18-31(29)32/h1-19,21,32,36H,20,22-25H2,(H,40,49)(H,46,47)(H,41,42,48,50)

InChI Key

YPTOIRLDQISSCH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC(=O)N(C=C3)CC(=O)N(CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC(=O)N(C=C3)CC(=O)N(CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CC(=O)O

Description

Monomer used to incorporate a C nucleobase analogue in peptide nucleic acid synthesis.

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid is a complex organic compound with the molecular formula C₃₉H₃₅N₅O₈ and a molecular weight of 701.72 g/mol. This compound features multiple functional groups, including amine, carbonyl, and pyrimidine moieties, which contribute to its potential biological activities and applications in medicinal chemistry. It is often referred to by its synonym, Fmoc-PNA-C(Bhoc)-OH, and is primarily used in research settings for its unique structural properties.

  • No information exists regarding a specific mechanism of action for this compound.
  • Further research is needed to understand its potential biological activity or target interactions.
  • Safety data for this specific compound is not available.
  • However, based on the functional groups, one can infer some general safety considerations:
    • Carboxylic acids can be irritants.
    • Aromatic groups like Fmoc and benzhydryl can have low solubility and potential for bioaccumulation [].
  • Always handle unknown compounds with appropriate personal protective equipment (PPE) following general laboratory safety protocols.
  • Fmoc refers to Fluorenylmethoxycarbonyl, a protecting group used in peptide synthesis
  • Pyr represents the pyrimidine ring system
  • BAla refers to N-Benzhydryl-beta-alanine

Here are some resources that provide more general information on peptide synthesis and the role of pyrimidines in biology:

  • Peptide synthesis:
  • Pyrimidines:

The chemical reactivity of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid can be attributed to its functional groups. The compound can participate in various reactions such as:

  • Amide Formation: The amine groups can react with carboxylic acids to form amides, which is a common reaction in peptide synthesis.
  • Hydrolysis: Under acidic or basic conditions, the ester bonds within the molecule can undergo hydrolysis, leading to the release of the corresponding acids and alcohols.
  • Nucleophilic Substitution: The presence of the benzhydryloxy group allows for nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

  • Anticancer Research: The pyrimidine derivatives are known for their role in cancer therapies.
  • Antiviral Activity: Compounds with similar structures have shown promise against viral infections.
  • Enzyme Inhibition: The ability to inhibit specific enzymes could be explored further for therapeutic purposes.

The synthesis of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid typically involves multiple steps:

  • Protection of Functional Groups: Initial protection of amine groups using fluorenylmethoxycarbonyl (Fmoc).
  • Coupling Reactions: Utilizing coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Deprotection Steps: Removal of protecting groups after coupling to yield the final product.

This compound has several potential applications:

  • Peptide Synthesis: Used as a building block in peptide synthesis due to its reactive amine and carboxylic acid groups.
  • Drug Development: Investigated for its role as a lead compound in developing new therapeutics targeting specific diseases.
  • Bioconjugation: Its structure allows for conjugation with various biomolecules for imaging or therapeutic purposes.

Studies on the interactions of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid with biological targets are crucial for understanding its mechanism of action. Potential areas of study include:

  • Protein Binding: Investigating how this compound binds to target proteins or enzymes.
  • Cellular Uptake: Assessing how well the compound penetrates cellular membranes and its bioavailability.
  • In Vivo Studies: Evaluating the pharmacokinetics and pharmacodynamics in animal models.

Several compounds share structural similarities with 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid. These include:

Compound NameStructureUnique Features
4-AminoquinolineC9H10N2Known for antimalarial activity
Benzhydryloxy derivativeC19H19NO3Exhibits significant enzyme inhibition
Pyrimidine analogsVariableBroad applications in antiviral therapies

The uniqueness of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid lies in its complex structure that combines multiple pharmacophores, potentially enhancing its therapeutic efficacy compared to simpler analogs.

XLogP3

4.6

Dates

Modify: 2023-08-19

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